molecular formula C12H16N2O2 B8768494 4-(2-Methoxyphenyl)piperazine-1-carbaldehyde

4-(2-Methoxyphenyl)piperazine-1-carbaldehyde

Cat. No.: B8768494
M. Wt: 220.27 g/mol
InChI Key: MWAFANHWYDZZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)piperazine-1-carbaldehyde is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(2-methoxyphenyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O2/c1-16-12-5-3-2-4-11(12)14-8-6-13(10-15)7-9-14/h2-5,10H,6-9H2,1H3

InChI Key

MWAFANHWYDZZOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

DMF was added to a stirred suspension of 4-benzoyloxy-5-methoxy-2-nitro benzoic acid (6) (0.500 mg, 1.65 mmol) and thionyl chloride (3 ml) in dry benzene (30 ml) and the stirring was continued for 6 h. The benzene was evaporated in vacuum and the resultant oil dissolved in dry THF (50 ml) and added drop wise over a period of 1 h to a stirred suspension of 1-(2-methoxyphenyl)piperazine (316 mg 15.6 mmol) triethyl amine (5 ml). After the completion of addition, the reaction mixture was brought to ambient temperature and stirred for an additional hour. The THF was evaporated in vacuum and the aqueous layer was washed with ethyl acetate. The aqueous phase was then adjusted to pH 3 using 6 N HCl and extracted with ethyl acetate and washed with brine, dried over Na2SO4 and evaporated in vacuum to afford the crude product of 2-amino-4-benzyloxy)-5-methoxyphenyl][4-(2-methoxyphenyl)piperazino]methanone (7a) in 93% yield (670 mg, 85% yield). 1H NMR (CDCl3) δ 3.20-3.30 (m, 4H), 3.40-3.55 (m, 4H), 3.85 (S, 3H), 3.95 (s, 3H), 5.20 (s, 2H), 6.80-7.00 (m, 5H), 7.30-7.50 (m, 5H), 7.70 (s, 1H); FABMS: 477 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-benzoyloxy-5-methoxy-2-nitro benzoic acid
Quantity
0.5 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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